2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Overview
Description
2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H10F3NO3 and its molecular weight is 333.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.06127767 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Molecular Conformation
- Studies on derivatives of 2H-chromene-3-carboxamide, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, reveal insights into their crystal structures and molecular conformations. These structures exhibit anti-rotamer conformations about the C-N bond with variations in the amide O atom's orientation relative to the pyran ring's O atom (Reis et al., 2013).
Biological Evaluation and Antimicrobial Activity
- Research on similar compounds, such as 2-oxo-2H-chromene-3-carboxamide derivatives, highlights their antimicrobial properties. These derivatives have been synthesized and evaluated for their biological activities, particularly as antimicrobial agents (Azab et al., 2017).
Application in Drug Discovery
- N-phenyl-4-oxo-4H-chromene-3-carboxamides, closely related to 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, have been studied for their pharmacological activities. For instance, they exhibit different inhibition activities against human monoamine oxidase B (h-MAO-B), suggesting potential applications in drug discovery (Gomes et al., 2015).
Synthesis and Application in Organic Chemistry
- The synthesis of novel organic ligands based on 2-oxo-2H-chromene-3-carboxamide and their metal complexes demonstrates the relevance of these compounds in organic and inorganic chemistry. The study of their crystal structures and electrochemical properties adds to the understanding of their potential applications (Myannik et al., 2018).
Advanced Material Research
- In the field of materials science, chromene derivatives, including those similar to this compound, have been synthesized and characterized for their potential use in advanced materials. This includes analysis of their spectroscopic, structural, and non-linear optical properties (Arif et al., 2022).
Properties
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)11-5-3-6-12(9-11)21-15(22)13-8-10-4-1-2-7-14(10)24-16(13)23/h1-9H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUJVKNPEQUAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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